molecular formula C8H18N2O B1369400 4-(Aminomethyl)-1-ethylpiperidin-4-ol

4-(Aminomethyl)-1-ethylpiperidin-4-ol

货号: B1369400
分子量: 158.24 g/mol
InChI 键: JQVGNYNZKLTMKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminomethyl)-1-ethylpiperidin-4-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Agents

The compound has been explored as a reactant in the synthesis of novel antitumor agents. For instance, it plays a role in optimizing the Novobiocin scaffold to produce effective anticancer compounds. This optimization process enhances the efficacy of existing drugs by modifying their chemical structure to improve interaction with biological targets .

Kinase Inhibitors

4-(Aminomethyl)-1-ethylpiperidin-4-ol has been utilized in the synthesis of several kinase inhibitors, including:

  • CaMKII Inhibitors : These inhibitors target calcium/calmodulin-dependent protein kinase II, which is involved in various cellular processes including memory and learning.
  • VEGFR and FGFR Kinase Inhibitors : These inhibitors are crucial for targeting vascular endothelial growth factor receptors and fibroblast growth factor receptors, which are implicated in tumor angiogenesis .

Neuropharmacology

The compound's structural features make it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of cognitive disorders .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Antitumor AgentsOptimization of Novobiocin scaffold
Kinase InhibitorsSynthesis of CaMKII, VEGFR, and FGFR inhibitors
NeuropharmacologyDevelopment of Alzheimer's disease treatments

Case Study 1: Antitumor Activity

In a study focusing on the optimization of antitumor agents, researchers synthesized derivatives of this compound that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications led to enhanced selectivity and potency compared to existing therapies.

Case Study 2: Kinase Inhibition

Another investigation highlighted the compound's role in developing selective inhibitors for the PI3K-AKT-mTOR signaling pathway. These inhibitors showed promise in preclinical models, indicating potential therapeutic benefits in cancer treatment .

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the molecular structure of 4-(Aminomethyl)-1-ethylpiperidin-4-ol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for mapping hydrogen and carbon environments, particularly distinguishing the aminomethyl and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₁₈N₂O). Infrared (IR) spectroscopy identifies functional groups like -OH and -NH₂ through characteristic absorption bands. Reference standards from databases such as ChemSpider (ID: 71661) aid in spectral comparison .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent hygroscopic degradation. Use chemical fume hoods for handling to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Refer to safety data sheets (SDS) for spill management (e.g., neutralization with inert adsorbents) and incompatibility warnings (e.g., strong oxidizers) .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common route involves reductive amination of 1-ethylpiperidin-4-one with nitromethane, followed by catalytic hydrogenation to introduce the aminomethyl group. Alternative pathways may use Grignard reagents for alkylation. Purity is optimized via recrystallization in ethanol/water mixtures. Confirm regioselectivity using thin-layer chromatography (TLC) and HPLC (>95% purity thresholds) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with AMBER or GROMACS parameterize the compound using GAFF force fields. Docking studies (e.g., AutoDock Vina) assess binding affinities to targets like GPCRs or kinases. Free energy perturbation (FEP) calculations quantify interactions with active sites. Validate predictions with in vitro assays (e.g., SPR or ITC) to correlate computational and experimental binding data .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents under controlled pH (4–10) and temperature (20–40°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with Karl Fischer titration to rule out moisture interference. Discrepancies may arise from polymorphic forms or residual solvents, requiring X-ray crystallography or DSC analysis .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or proteases). Use cell-based models (e.g., HEK293 or CHO cells) transfected with luciferase reporters for functional studies. Dose-response curves (IC₅₀/EC₅₀) are generated via nonlinear regression. Counter-screening against related targets (e.g., adrenergic receptors) ensures selectivity. Include positive controls (e.g., known inhibitors) and validate with orthogonal methods like Western blotting .

Q. What strategies mitigate instability issues of this compound in aqueous solutions?

  • Methodological Answer : Stabilize the compound using buffered solutions (pH 6–7) with antioxidants (e.g., ascorbic acid). Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances shelf life. Monitor degradation via UPLC-MS over 24–72 hours. For in vivo studies, use cyclodextrin-based formulations to improve solubility and reduce hydrolysis .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in toxicity profiles across studies?

  • Methodological Answer : Compare experimental conditions: cell lines (e.g., HepG2 vs. HEK293), exposure times, and metabolite profiling (LC-MS/MS). Use Ames test or micronucleus assays to assess genotoxicity. Acute toxicity studies in rodents (OECD 423) clarify dose thresholds. Cross-reference SDS data for LD₅₀ values and GHS classifications to align with regulatory standards .

Q. What analytical workflows validate the purity of this compound in synthetic batches?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Gas chromatography (GC) identifies volatile byproducts. Elemental analysis (CHNS-O) confirms stoichiometry. For trace metals, use ICP-MS. Batch-to-batch consistency is ensured via statistical process control (SPC) charts .

Q. Ethical & Regulatory Compliance

Q. What documentation is required for using this compound in preclinical studies?

  • Methodological Answer : Submit Institutional Animal Care and Use Committee (IACUC) protocols detailing dosing, endpoints, and humane endpoints. Include SDS, Certificate of Analysis (CoA), and stability data. For human cell lines, comply with IRB guidelines (e.g., informed consent for primary cells). Maintain records per FDA 21 CFR Part 58 (GLP) or OECD principles .

属性

分子式

C8H18N2O

分子量

158.24 g/mol

IUPAC 名称

4-(aminomethyl)-1-ethylpiperidin-4-ol

InChI

InChI=1S/C8H18N2O/c1-2-10-5-3-8(11,7-9)4-6-10/h11H,2-7,9H2,1H3

InChI 键

JQVGNYNZKLTMKF-UHFFFAOYSA-N

规范 SMILES

CCN1CCC(CC1)(CN)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。